Molecular Weight and Lipophilicity Differentiation from Non-ethylated Analog
The compound (C₁₈H₁₄ClNO₂, MW 311.76 g/mol) is significantly larger and more lipophilic than the non-ethylated analog 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9, C₁₆H₁₀ClNO₂, MW 283.71 g/mol). The presence of the 8-ethyl group adds 28.05 g/mol (a +9.9% increase in molecular weight) and two additional carbon atoms, which increases hydrophobicity and influences membrane permeability and protein binding . This difference is critical for CNS penetration, metabolic stability, and off-target binding profiles in drug discovery campaigns.
| Evidence Dimension | Molecular Weight (g/mol) and Elemental Composition |
|---|---|
| Target Compound Data | 311.76 g/mol; C₁₈H₁₄ClNO₂ |
| Comparator Or Baseline | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid (5466-31-9): 283.71 g/mol; C₁₆H₁₀ClNO₂ |
| Quantified Difference | +28.05 g/mol (+9.9%); additional C₂H₄ |
| Conditions | Calculated based on molecular formula and atomic weights; data sourced from Chemsrc and PubChem. |
Why This Matters
The 9.9% higher molecular weight and increased carbon count directly impact Lipinski's Rule of Five parameters and LogP predictions, requiring distinct purification and formulation strategies.
